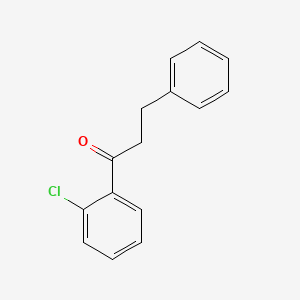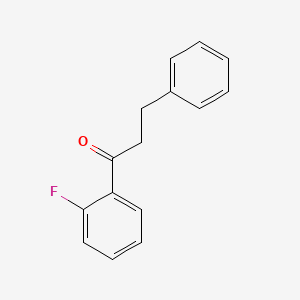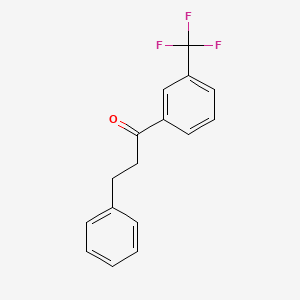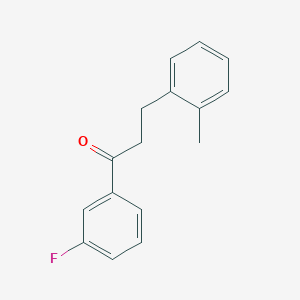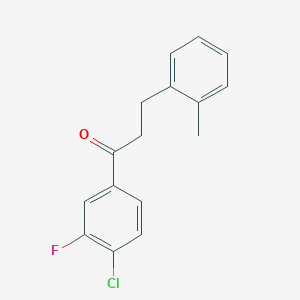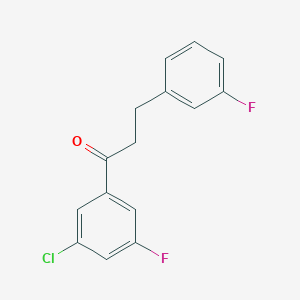
3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated and chlorinated aromatic compounds involves various strategies. For instance, the preparation of 3-fluoro-4-hexylthiophene was achieved through a synthetic route involving perbromination followed by bromine/fluorine exchange . Similarly, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods suggest that the synthesis of the target compound might also involve halogen exchange reactions and condensation steps under basic conditions.
Molecular Structure Analysis
The molecular structure and conformation of related halogenated compounds have been studied using various techniques. For example, 2-Chloro-3-fluoro-1-propene was found to exist in equilibrium between syn and gauche conformations, with the syn conformation being more stable . The molecular structures of a series of substituted chalcones were determined to have the keto group in s-cis configuration with respect to the olefinic double bond . These findings indicate that the molecular structure of the target compound may also exhibit specific conformational preferences and geometrical parameters that can be studied using similar methods.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be inferred from the copolymerization behavior of related molecules. For instance, various ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates were copolymerized with styrene, and their reactivity ratios were determined . The presence of halogen substituents on the aromatic rings influences the reactivity and the properties of the resulting copolymers. This suggests that the target compound may also participate in similar chemical reactions, potentially leading to the formation of novel polymeric materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The FT-IR, hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provide insights into the vibrational modes, electronic transitions, and charge distribution within the molecule . The glass transition temperatures of copolymers derived from related compounds indicate a decrease in chain mobility due to the dipolar character of the substituents . These analyses suggest that the target compound may exhibit unique electronic properties and thermal behavior that can be characterized using similar techniques.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Compounds with similar halogen substitutions have been synthesized for detailed spectral analysis and quantum chemical studies. For example, derivatives of 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one have been synthesized and analyzed for their molecular geometry, chemical reactivity, UV, emission, and fluorescent quantum yields through experimental and computational methods (Satheeshkumar et al., 2017). These analyses are crucial in understanding the electronic properties of halogen-substituted compounds, potentially including 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone, and their application in material science.
Material Science and Polymer Chemistry
The introduction of fluorine and chlorine atoms into organic molecules significantly impacts their physical and chemical properties, making them valuable in material science and polymer chemistry. For instance, the oxidative polymerization of fluorine-substituted phenols has been explored to yield polymers with unique properties (Hyun et al., 1988). These methodologies can be applied to synthesize and manipulate polymers derived from compounds like 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone for specific applications, such as high-performance materials with tailored electronic properties.
Theoretical and Computational Chemistry
Derivatives of chloro- and fluoro-substituted compounds have been subjects of theoretical and computational studies to understand their electronic structures, reactivity, and stability. For instance, DFT calculations and experimental studies on phosphazene-(eta 6-arene)chromium tricarbonyl derivatives have illuminated the chemically active sites responsible for their reactivity (Allcock et al., 1991). These insights are vital for designing novel compounds with desired reactivities and properties for catalysis, pharmaceuticals, and material science.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)5-4-10-2-1-3-13(17)6-10/h1-3,6-9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLLJZNOOUCUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644545 | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-53-8 | |
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
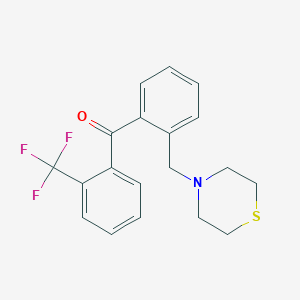
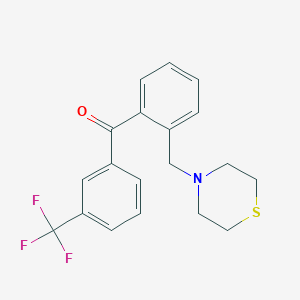
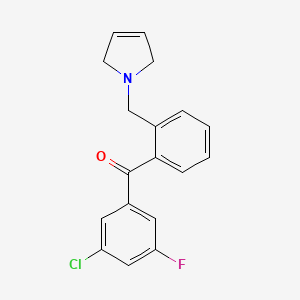

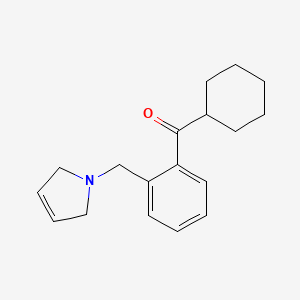
![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
